molecular formula C7H10N2O B128542 4-Amino-2-(aminomethyl)phenol CAS No. 79352-72-0

4-Amino-2-(aminomethyl)phenol

Cat. No. B128542
CAS RN: 79352-72-0
M. Wt: 138.17 g/mol
InChI Key: PZKNKZNLQYKXFV-UHFFFAOYSA-N
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Description

4-Amino-2-(aminomethyl)phenol is a chemical compound that serves as a core structure for various derivatives with diverse biological activities. The compound and its derivatives have been extensively studied due to their potential therapeutic applications, including saluretic, diuretic, antimicrobial, antidiabetic, and anticancer properties . The versatility of this compound is attributed to its ability to undergo various chemical reactions, allowing for the synthesis of a wide range of derivatives with specific biological activities.

Synthesis Analysis

The synthesis of 4-Amino-2-(aminomethyl)phenol derivatives involves various chemical reactions, including condensation to form Schiff bases, which are then characterized by spectroscopic methods such as FT-IR, NMR, and elemental analysis . The reaction conditions are optimized to achieve the desired yield and purity of the compounds. For instance, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants and temperatures, resulting in varying yields and molecular weights .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-(aminomethyl)phenol derivatives is often confirmed using X-ray crystallography, which provides detailed information about the crystalline structure and geometry of the compounds . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry of these compounds in the ground state . The molecular conformation is influenced by intramolecular hydrogen bonding, which can stabilize the structure and affect the compound's properties .

Chemical Reactions Analysis

4-Amino-2-(aminomethyl)phenol derivatives can participate in various chemical reactions, including the formation of Schiff bases through condensation with aldehydes or ketones . These reactions are crucial for the synthesis of compounds with specific biological activities. The presence of functional groups such as amino and hydroxyl groups in the molecule allows for further chemical modifications, expanding the range of potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-(aminomethyl)phenol derivatives, such as thermal stability, electrochemical properties, and solubility, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are essential for understanding the behavior of the compounds under different conditions and for their potential applications in various fields. For example, the thermal stability and semiconductor properties of poly-4-[(2-methylphenyl)iminomethyl]phenol suggest its use in electronic applications .

Scientific Research Applications

  • Saluretic and Diuretic Activity : 4-Amino-2-(aminomethyl)phenol derivatives have been found to exhibit significant saluretic and diuretic activities. One study synthesized a series of these compounds and tested them in rats and dogs, finding that some compounds, especially 4-alkyl-6-halo derivatives, showed high activity and also possessed antihypertensive properties (Stokker et al., 1980).

  • Antimicrobial and Antidiabetic Properties : Another study focused on synthesizing 4-aminophenol derivatives and evaluating their antimicrobial and antidiabetic activities. These compounds displayed broad-spectrum activities against various bacterial strains and fungi and showed significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique et al., 2022).

  • Enzymatic Polymerization : Research on the enzymatic polymerization of 4-amino-phenol showed the potential of these compounds in forming phenol polymers with high molecular masses, which have applications in electrical conductivity and as redox-active polymers (Reihmann & Ritter, 2002).

  • Synthesis Methods : A study on the synthesis of 2-(aminomethyl)-phenol demonstrated efficient methods for creating these compounds, highlighting the effectiveness of "One-pot" synthesis over traditional step-by-step methods. This has implications for the more efficient production of these compounds for various applications (Liu Han-wen, 2010).

  • Biological Significance of Binuclear Manganese Compounds : Research into binuclear manganese compounds involving 4-amino-2-(aminomethyl)phenol derivatives highlighted their structural, magnetic, and electrochemical properties, which are of significance in biological contexts (Dubois et al., 2003).

  • Catechol Oxidase Models : A study on less symmetrical dicopper(II) complexes involving derivatives of 4-amino-2-(aminomethyl)phenol examined their role as catechol oxidase models, which is significant in understanding enzyme mechanisms (Merkel et al., 2005).

properties

IUPAC Name

4-amino-2-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKNKZNLQYKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420186
Record name 4-amino-2-(aminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(aminomethyl)phenol

CAS RN

79352-72-0
Record name 2-Aminomethyl-4-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79352-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-2-(aminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-amino-2-(aminomethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Krautheim, H Lessmann, J Geier - Kanerva's occupational dermatology, 2020 - Springer
Contact allergy can only be detected if the causative allergen is tested. Therefore, patch testing of a patient’s own material is an important diagnostic measure in suspected allergic …
Number of citations: 18 link.springer.com
W Groß - 2000 - docserv.uni-duesseldorf.de
… Hierbei besitzen 4,4-Diaminodiphenylamin 41, 2-(2’-Hydroxyethyl)-1,4-phenylendiamin 43 und 4-Amino-2-aminomethyl-phenol 44 zwei primäre Aminogruppen, wohingegen bei N,NBis…
Number of citations: 3 docserv.uni-duesseldorf.de
I Vogel - Aachen, Techn. Hochsch., Diss …
Number of citations: 0

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